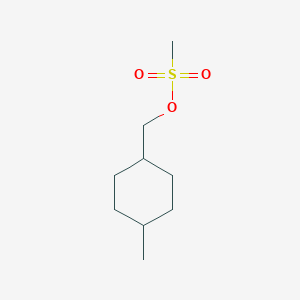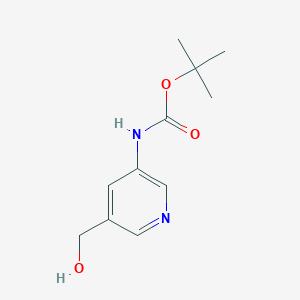
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is an organic compound with the molecular formula C11H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)pyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated pyridine derivatives.
Applications De Recherche Scientifique
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Similar structure but with a pyrrolidine ring instead of pyridine.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Contains a methoxy group and a boronate ester.
Uniqueness
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is unique due to its specific hydroxymethyl group attached to the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
1260771-98-9 |
|---|---|
Formule moléculaire |
C11H16N2O3 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-6,14H,7H2,1-3H3,(H,13,15) |
Clé InChI |
HSMGIVUHPSVZDH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


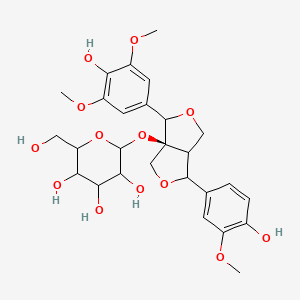

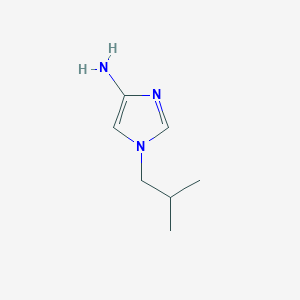
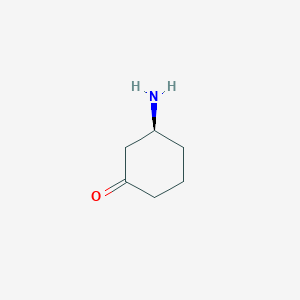
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)
![4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12441595.png)
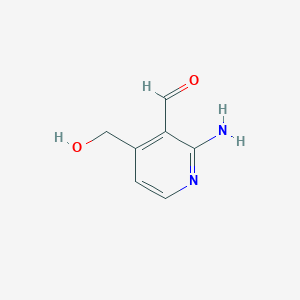
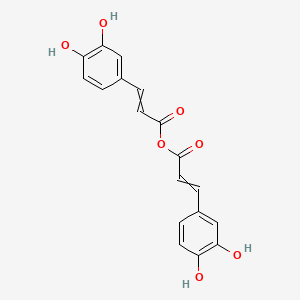
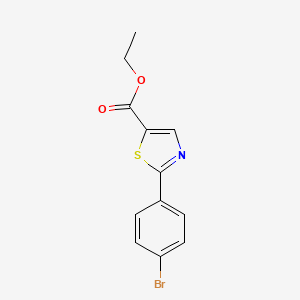
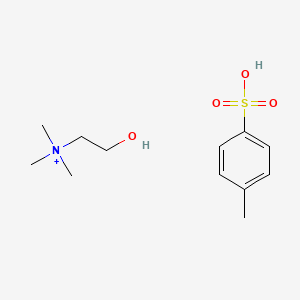
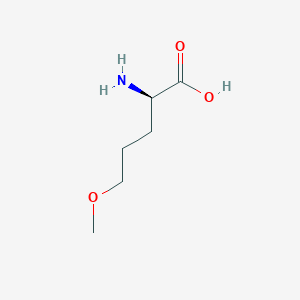
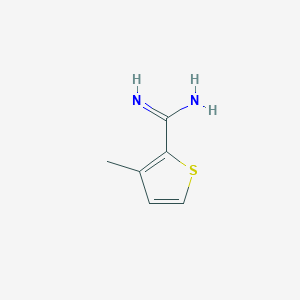
![1-methyl-1-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B12441632.png)
